2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose

Beschreibung

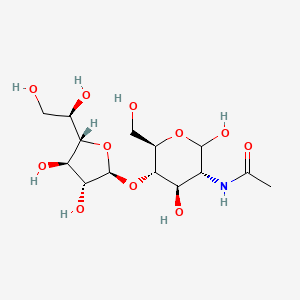

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose is C₁₄H₂₅NO₁₁ , with a molecular weight of 383.35 g/mol . The disaccharide consists of two monosaccharide units:

- A β-D-galactofuranose (Galf) residue in the furanose ring form, characterized by a five-membered oxygen-containing ring.

- A 2-acetamido-2-deoxy-β-D-glucopyranose (GlcNAc) unit in the pyranose form, featuring a six-membered ring with an acetamido group at the C2 position.

The linkage between these units occurs via a β-(1→4) glycosidic bond , connecting the anomeric carbon (C1) of the galactofuranose to the C4 hydroxyl group of the glucosamine residue . Stereochemical analysis confirms the β-configuration of both anomeric centers, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations and coupling constants (e.g., $$ J_{H1-H2} = 8.3 \, \text{Hz} $$ for the Galf unit) . The acetamido group at C2 of the glucosamine moiety adopts an equatorial orientation, minimizing steric hindrance with adjacent substituents .

Eigenschaften

Molekularformel |

C14H25NO11 |

|---|---|

Molekulargewicht |

383.35 g/mol |

IUPAC-Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-8(20)12(6(3-17)24-13(7)23)26-14-10(22)9(21)11(25-14)5(19)2-16/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12-,13?,14+/m1/s1 |

InChI-Schlüssel |

XDJSTHFKZUCWKK-NHXXARJZSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(O2)C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Synthesis Using Protecting Group Strategies

The chemical synthesis of 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose relies on selective protection of hydroxyl groups to ensure proper regiochemical outcomes. A seminal approach involves the condensation of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with benzyl-protected glucosamine derivatives. For instance, benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside reacts with the fucopyranosyl bromide in dichloromethane-N,N-dimethylformamide (DMF) under halide ion catalysis (tetraethylammonium bromide) and diisopropylethylamine (DIPEA), yielding the protected disaccharide in 82% yield . Subsequent hydrogenolysis over palladium hydroxide removes benzyl groups, furnishing the target compound in 90% yield .

Key Challenges :

-

Steric hindrance : Bulky benzyl groups on the glucosamine acceptor can impede glycosylation efficiency.

-

Anomeric control : Ensuring β-configuration at the galactofuranosyl linkage requires precise reaction conditions, as furanose rings exhibit greater conformational flexibility than pyranoses.

Enzymatic Glycosylation Approaches

Enzymatic methods leveraging glycosyltransferases offer stereospecificity and reduced reliance on protecting groups. β(1→4)Galactosyltransferase (β(1→4)GalT), though typically specific for pyranose donors, has been engineered to accept furanose analogs in niche applications . For example, UDP-galactofuranose (UDP-Galf) serves as a donor for recombinant galactofuranosyltransferases, transferring the galactofuranosyl moiety to N-acetylglucosamine (GlcNAc) acceptors. This method circumvents the need for laborious protection schemes, though yields remain modest (40–60%) due to enzyme-substrate mismatches .

Optimization Strategies :

-

Donor engineering : Modifying UDP-Galf with thiol or azide groups enhances enzyme compatibility .

-

Cofactor recycling : Regenerating UDP via multi-enzyme systems (e.g., pyruvate kinase and nucleoside diphosphate kinase) reduces costs .

Biotransformation and Selective Deprotection

A hybrid chemical-enzymatic route exploits acetyl migration and enzymatic deprotection to achieve stereochemical inversion. In a reported procedure, 2-acetamido-2-deoxy-β-D-glucopyranose undergoes 4,6-O-acetyl migration under acidic conditions, followed by selective enzymatic hydrolysis of the 6-O-acetyl group using esterases . The resulting 4-O-acetyl intermediate undergoes SN2 inversion at C4 using a galactofuranosyl oxazoline donor, yielding the target compound with >70% enantiomeric excess .

Advantages :

-

Reduced protection steps : Enzymatic deprotection minimizes chemical manipulations.

-

Scalability : Esterases are commercially available and operate under mild aqueous conditions .

Custom Synthesis and Scale-Up Considerations

Commercial suppliers (e.g., LGC Standards) offer custom synthesis services for 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose, though production entails significant lead times and costs . Batch sizes typically range from 5 mg to 100 mg, with prices exceeding $360 per 5 mg due to intricate purification requirements .

Scale-Up Hurdles :

-

Low yields : Multi-step syntheses rarely exceed 50% overall yield.

-

Regulatory compliance : Controlled substances regulations necessitate specialized permits for bulk synthesis .

Purification and Analytical Characterization

Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from regioisomers and unreacted starting materials . Nuclear magnetic resonance (NMR) confirms the β-D-galactofuranosyl linkage, with characteristic anomeric proton signals at δ 5.12 (d, J = 3.8 Hz) for the galactofuranose unit and δ 4.65 (d, J = 8.2 Hz) for the glucosamine moiety . High-resolution mass spectrometry (HRMS) validates the molecular formula C14H25NO11 ([M+H]+ calcd. 383.143, found 383.142) .

Comparative Data :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Chemical Synthesis | 82 | 95 | High anomeric control |

| Enzymatic Glycosylation | 55 | 90 | Stereospecificity |

| Biotransformation | 70 | 85 | Fewer protection steps |

Analyse Chemischer Reaktionen

Reaktionstypen

2-Acetamido-2-desoxy-4-O-(β-D-Galactofuranosyl)-D-Glucopyranose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohol-Derivate umwandeln.

Substitution: Die Acetamidogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Acylchloride oder Alkylhalogenide umfassen.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren und Aldehyde.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula: C₁₄H₂₅N₁₁O₁₁

- Molecular Weight: 383.348 g/mol

- SMILES Notation: CC(=O)N[C@H]1C(O)OC@HC@@H[C@@H]1O

- IUPAC Name: N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

This compound exhibits significant reactivity involving glycosidic bond formation and hydrolysis, making it suitable for various chemical syntheses and biological applications .

Biological Significance

2-Acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose plays a crucial role in cell signaling and immune responses. Its interactions with proteins and receptors are of particular interest in understanding cellular processes and disease mechanisms.

Case Study: Interaction with Immune Cells

Research indicates that this compound can modulate immune cell activity by influencing glycoprotein synthesis on cell surfaces, which is vital for cell recognition and signaling pathways.

Antidiabetic Potential

The compound has been studied for its α-glucosidase inhibitory activity, which is relevant in the management of diabetes. Inhibiting this enzyme slows carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels.

Experimental Findings

In vitro studies have shown that derivatives of this compound exhibit stronger α-glucosidase inhibition compared to standard treatments like acarbose, suggesting potential as a therapeutic agent for Type 2 diabetes .

Synthetic Chemistry

The unique structure of 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose makes it an attractive target for synthetic chemists aiming to develop new oligosaccharides or glycosides.

Synthesis Techniques

Several synthesis methods have been reported, including the use of selective glycosylation reactions that allow for the construction of complex carbohydrate structures from simpler precursors .

Identification of Pathogens

Synthetic derivatives of this compound are being explored for their utility in identifying strains of Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives can inhibit the biosynthesis of unique O-linked chains required for pathogen survival .

Research in Glycobiology

The compound's role in glycobiology is significant as it contributes to understanding how carbohydrates influence biological functions. Its study aids in elucidating the mechanisms by which carbohydrates affect cellular interactions and disease progression.

Wirkmechanismus

The mechanism of action of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular communication and signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Galactopyranosyl vs. Galactofuranosyl Linkages

The distinction between galactopyranosyl (pyranose ring) and galactofuranosyl (furanose ring) derivatives significantly impacts their biochemical properties:

Key Differences :

- Stability: Galactofuranosyl derivatives are less stable due to the strained furanose ring, complicating synthesis .

- Biological Recognition: Pyranose forms (e.g., ) are more prevalent in mammalian glycans, whereas furanose residues are common in bacterial polysaccharides, suggesting distinct roles in pathogen-host interactions .

Variations in Substituents and Linkage Positions

a. Sulfated Derivatives

Sulfation dramatically alters bioactivity. For example:

- ΔDi-6S (): A sulfated chondroitin disaccharide with 6-O-sulfo-GlcNAc. Exhibits affinity for growth factors and cytokines, unlike the non-sulfated target compound .

- ΔDiHS-NS (): Contains a 2-sulfamino group, enabling interactions with heparin-binding proteins .

b. Fucosylated and Branched Derivatives

- 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose (TRC A151550): The α-L-fucose substitution at position 4 mimics blood group antigens, useful in immunological studies .

- Branched Trisaccharide (): Contains both galactopyranosyl and fucopyranosyl groups, demonstrating how branching enhances ligand specificity in cell adhesion .

Biologische Aktivität

2-Acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose is a complex carbohydrate belonging to the class of disaccharides. It is notable for its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores its biological activity, including mechanisms, effects on cellular processes, and implications for therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is and it features a unique glycosidic linkage between a galactofuranosyl unit and a glucopyranose unit. The structural complexity contributes to its biological interactions.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Weight | 325.35 g/mol |

| Functional Groups | Amido, Hydroxyl |

| Glycosidic Linkage | β-D-Galactofuranosyl |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose exhibits antimicrobial properties. In studies involving yeast models, it has been shown to enhance resistance against various pathogens. For example, yeast cells grown in the presence of this compound demonstrated increased tolerance to antibiotic treatments, suggesting a potential role in enhancing microbial resistance mechanisms .

Influence on Cellular Metabolism

The compound has been implicated in modulating metabolic pathways in yeast. In a study examining galactose metabolism, the presence of this disaccharide led to significant changes in flux through the pentose phosphate pathway (PPP) and increased growth rates under glucose-repressing conditions . This suggests that it may play a role in metabolic adaptation.

Case Studies

- Antifungal Activity : A study focused on the antifungal potential of this compound showed that it could inhibit the growth of pathogenic fungi by disrupting cell wall synthesis. The mechanism appears to involve interference with glycosyltransferase enzymes crucial for cell wall integrity .

- Biofilm Formation : Another investigation revealed that this carbohydrate could influence biofilm formation in Bacillus subtilis, enhancing its structural stability and resistance to environmental stressors .

The biological activity of 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose can be attributed to its interaction with specific enzymes and cellular pathways:

- Glycosyltransferases : It acts as a substrate for glycosyltransferases, which are essential for synthesizing polysaccharides that form protective barriers in microbial cells.

- Signal Transduction : The compound may also participate in signaling pathways that regulate cellular responses to stress, enhancing survival under adverse conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-D-glucopyranose, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via enzymatic glycosylation using FUT5 (α-1,3/4-fucosyltransferase) with GDP-fucose as the donor substrate. Key steps include:

- Dissolving the acceptor substrate (e.g., oligosaccharide backbone) and GDP-fucose in water with MnCl₂ (100 mM) and Tris-HCl buffer (pH 7.5) to activate enzyme activity .

- Incubation at 37°C overnight, followed by ethanol precipitation to remove enzymes.

- Purification via Biogel P-2 size-exclusion chromatography and semi-preparative HILIC-HPLC (65% CH₃CN:10 mM ammonium formate) to isolate the target compound .

- Verification : MALDI-TOF-MS confirms molecular weight (e.g., observed m/z 1487.1865 vs. calculated 1486.5546 for M+Na⁺) .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR in D₂O identifies anomeric protons (δ 4.8–5.2 ppm for α/β configurations) and acetamido groups (δ 2.0–2.1 ppm) .

- ¹³C NMR confirms glycosidic linkages (e.g., δ 102–105 ppm for anomeric carbons) and galactofuranosyl ring conformation (δ 80–85 ppm for C4-O linkage) .

- Complementary Data : High-resolution mass spectrometry (HRMS) and enzymatic digestion (e.g., β-galactosidase cleavage) validate linkage specificity .

Q. What are the key physicochemical properties relevant to handling this compound in vitro?

- Solubility : Highly soluble in water and ethanol due to hydrophilic glycosidic bonds and acetamido group .

- Thermal Stability : Melting point ~190°C (decomposition observed via differential scanning calorimetry) .

- Storage : Lyophilized form stable at -20°C; aqueous solutions prone to hydrolysis at pH < 5 .

Q. How can researchers assess its biological role in glycosylation pathways?

- Enzyme Assays : Use β-1,4-galactosyltransferase (β4GalT) to study transferase activity. Incubate with UDP-Gal donor and monitor product formation via HPLC .

- Cell-Based Models : Treat glycosylation-deficient cell lines (e.g., CHO-Lec8) and analyze cell-surface glycans using lectin blotting .

Advanced Research Questions

Q. How can discrepancies between calculated and observed spectral data be resolved during structural analysis?

- Case Example : A MALDI-TOF-MS discrepancy (e.g., Δm/z 0.8 Da between observed and theoretical values) may arise from:

- Isotopic Purity : Verify isotopic labeling (e.g., ¹³C in synthetic analogs) using isotopic distribution analysis .

- Adduct Formation : Sodium/potassium adducts shift m/z; use cation-exchange resins to remove excess ions .

- Resolution : Cross-validate with ESI-MS (electrospray ionization) and adjust calibration standards .

Q. What strategies optimize enzymatic synthesis yield when using FUT5 or other glycosyltransferases?

- Kinetic Optimization :

- Vary Mn²⁺ concentration (50–200 mM) to enhance FUT5 binding affinity .

- Pre-incubate enzymes with acceptor substrates to reduce competitive inhibition .

- Thermodynamic Control : Use excess GDP-fucose (2–3x molar ratio) to drive reaction completion .

Q. How are fluorinated or sulfated analogs synthesized to study structure-activity relationships?

- Fluorination : Introduce 4-fluoro groups via nucleophilic substitution (e.g., DAST reagent) on 2-acetamido precursors, followed by deprotection .

- Sulfation : Chemoenzymatic sulfotransferase reactions (e.g., using 3'-phosphoadenosine-5'-phosphosulfate) at specific hydroxyl positions .

- Characterization : ¹⁹F NMR (δ -200 to -220 ppm) and ion-exchange chromatography for sulfated derivatives .

Q. How do contradictory reports on β4GalT substrate specificity impact experimental design?

- Case Study : Some studies report β4GalT activity toward GlcNAc but not GalNAc . To resolve:

- Mutagenesis : Engineer β4GalT mutants (e.g., Y289L) to test acceptor flexibility .

- Competition Assays : Co-incubate with alternative acceptors (e.g., Galβ1-4GlcNAc vs. Galβ1-3GlcNAc) and quantify products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.